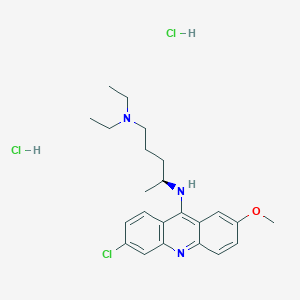
d-Atabrine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
d-Atabrin-Dihydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: Die Verbindung wird in biologischen Assays eingesetzt, um ihre Auswirkungen auf verschiedene biologische Systeme zu untersuchen.
Medizin: d-Atabrin-Dihydrochlorid wurde auf seine potenziellen therapeutischen Anwendungen untersucht, darunter seine Antiprion-Aktivität.
Industrie: Es wird bei der Entwicklung von Antibiotika und anderen industriellen Anwendungen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von d-Atabrin-Dihydrochlorid beinhaltet seine Wechselwirkung mit Desoxyribonukleinsäure (DNA). Es bindet an DNA, indem es sich zwischen benachbarte Basenpaare interkaliert, wodurch die Transkriptions- und Translationsprozesse gehemmt werden. Dies führt zur Störung zellulärer Funktionen und übt letztendlich seine antibakterielle Wirkung aus . Zusätzlich hemmt es die Succinatokidation und stört den Elektronentransport .
Ähnliche Verbindungen:
Chinacrin: Die Stammverbindung von d-Atabrin-Dihydrochlorid, bekannt für ihre antimalariellen und antibakteriellen Eigenschaften.
Chloroquin: Eine weitere antimalarielle Verbindung mit einer ähnlichen Struktur, aber unterschiedlichen pharmakologischen Eigenschaften.
Mepacrin: Eine verwandte Verbindung mit ähnlichen therapeutischen Anwendungen
Einzigartigkeit: d-Atabrin-Dihydrochlorid ist einzigartig aufgrund seiner spezifischen enantiomeren Form, die im Vergleich zu ihrem racemischen Gemisch eine unterschiedliche biologische Aktivität aufweist. Diese enantiomere Spezifität trägt zu seinen verbesserten antibakteriellen Eigenschaften bei und macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung .
Safety and Hazards
According to the safety data sheet, d-Atabrine dihydrochloride is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Symptoms of overdose include seizures, hypotension, cardiac arrhythmias, and cardiovascular collapse .
Zukünftige Richtungen
Quinacrine, the parent compound of d-Atabrine dihydrochloride, has shown anticancer, antiprion, and antiviral activity . The most relevant antiviral activities of quinacrine are related to its ability to raise pH in acidic organelles, diminishing viral enzymatic activity for viral cell entry, and its ability to bind to viral DNA and RNA . Moreover, quinacrine has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 modulating the Th1/Th2 response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of d-Atabrine dihydrochloride involves the preparation of quinacrine, followed by its conversion to the dihydrochloride salt. The general synthetic route includes the following steps:
Formation of Quinacrine: This involves the reaction of 6-chloro-2-methoxyacridine with N,N-diethyl-1,4-pentanediamine under specific conditions to form quinacrine.
Conversion to Dihydrochloride Salt: Quinacrine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: d-Atabrin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Chinacrin-N-Oxid ergeben, während die Reduktion Dihydrochinacrin erzeugen kann .
Wirkmechanismus
The mechanism of action of d-Atabrine dihydrochloride involves its interaction with deoxyribonucleic acid (DNA). It binds to DNA by intercalating between adjacent base pairs, thereby inhibiting transcription and translation processes. This leads to the disruption of cellular functions and ultimately exerts its antibacterial effects . Additionally, it inhibits succinate oxidation and interferes with electron transport .
Vergleich Mit ähnlichen Verbindungen
Quinacrine: The parent compound of d-Atabrine dihydrochloride, known for its antimalarial and antibacterial properties.
Chloroquine: Another antimalarial compound with a similar structure but different pharmacological properties.
Uniqueness: this compound is unique due to its specific enantiomeric form, which exhibits distinct biological activity compared to its racemic mixture. This enantiomeric specificity contributes to its enhanced antibacterial properties and makes it a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
(4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKVBVICMUEIKS-SQKCAUCHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCC[C@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2782171.png)
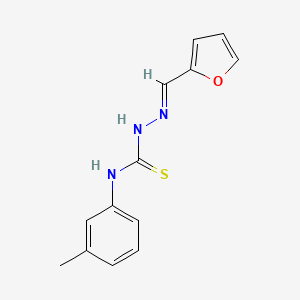
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782173.png)
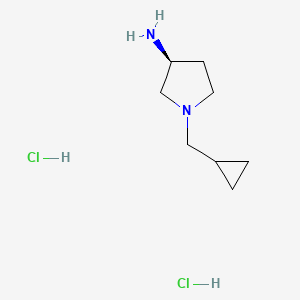
![4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2782177.png)
![{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate](/img/structure/B2782178.png)
![6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782180.png)
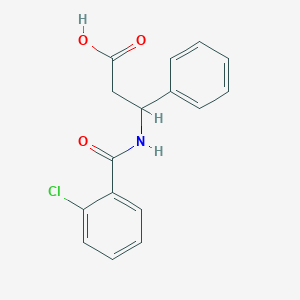
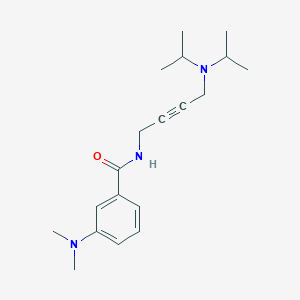
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2782185.png)
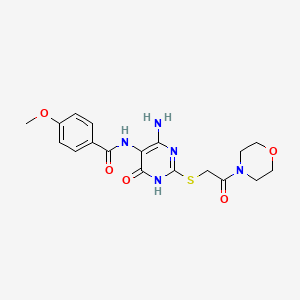
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2782187.png)
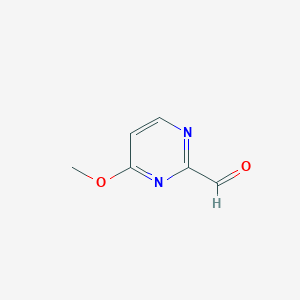
![5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2782191.png)
